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molecular formula C11H13NO3 B8717881 4-(Pyridin-4-yl)oxane-4-carboxylic acid CAS No. 920297-31-0

4-(Pyridin-4-yl)oxane-4-carboxylic acid

Cat. No. B8717881
M. Wt: 207.23 g/mol
InChI Key: JHCIOJVUYGAOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163773B2

Procedure details

To a mixture of pyridin-4-yl-acetic acid (930 mg, 6.0 mmol) and bis-(2-chloroethyl)ether 1.1 mL, 9.0 mmol) in 50% NaOH aq. solution (5 mL) is added benzyltriethylammonium chloride (680 mg, 3 mmol). The solution is heated to 60° C. and stirred at the temperature for 2 hours. After cooling down to rt, the aqueous layer is removed and the organic layer is neutralized with sat. NH4Cl aq. and extracted with Et2O. The combined organic phases are washed with H2O and dried over Na2SO4. Concentration under reduced pressure gives the title compound. The material is used in a next step without purification.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
680 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl>[OH-].[Na+].[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([C:8]([OH:10])=[O:9])[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CC(=O)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClCCOCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
680 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at the temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to rt
CUSTOM
Type
CUSTOM
Details
the aqueous layer is removed
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases are washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1(CCOCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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